A Technical Guide to the Natural Sources of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid
A Technical Guide to the Natural Sources of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid
Abstract: This technical guide provides a comprehensive overview of the natural origins of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid, a prenylated chromene of interest to researchers in natural product chemistry, pharmacology, and drug development. The document details the primary plant sources, offers insights into its biosynthetic origins, outlines a representative methodology for its isolation and characterization, and discusses its known biological activities. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's provenance and properties.
Introduction to 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid
2,2-Dimethyl-8-prenylchromene 6-carboxylic acid is a notable secondary metabolite belonging to the chromene class of organic compounds. Its structure features a benzopyran core, which is characterized by a benzene ring fused to a pyran ring. This core is further substituted with two methyl groups at the C-2 position, a carboxylic acid group at the C-6 position, and a prenyl (or 3-methylbut-2-enyl) group at the C-8 position. This prenyl moiety is a key feature, as prenylation is a significant biosynthetic modification that often imparts or enhances biological activity in natural products[1][2].
The compound's molecular structure and functional groups, particularly the carboxylic acid and the lipophilic prenyl chain, suggest a potential for a range of biological interactions. Indeed, initial studies on 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid have highlighted its potential as an antioxidant and anti-inflammatory agent[1]. As a specialized metabolite, it serves as a valuable model for investigating the synthesis and therapeutic applications of related chromene derivatives[1].
Table 1: Chemical and Physical Properties of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid
| Property | Value | Source |
| CAS Number | 151731-50-9 | PubChem[3] |
| Molecular Formula | C₁₇H₂₀O₃ | PubChem[3] |
| Molecular Weight | 272.34 g/mol | PubChem[3] |
| IUPAC Name | 2,2-dimethyl-8-(3-methylbut-2-enyl)chromene-6-carboxylic acid | PubChem[3] |
| Class | 1-Benzopyran | PubChem[3] |
Primary Natural Sources
The primary documented natural sources of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid and its derivatives are plants belonging to the genus Piper, within the family Piperaceae. This genus is a rich source of a wide array of secondary metabolites, including amides, flavonoids, and benzoic acid derivatives[4].
Piper aduncum (Spiked Pepper)
Piper aduncum, commonly known as spiked pepper, is a well-documented source of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid. This plant is traditionally used in various cultures for treating ailments such as wounds, infections, and diarrhea[2][4]. Phytochemical investigations of the leaves of P. aduncum have led to the isolation of this compound, along with other related chromenes and prenylated benzoic acid derivatives[2]. The presence of these compounds contributes to the plant's observed antimicrobial and insecticidal properties[2][4].
Piper hispidum
Piper hispidum is another species within the Piper genus that has been reported to contain 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid[3]. The phytochemical profile of P. hispidum shares similarities with that of P. aduncum, underscoring the chemotaxonomic relationships within the genus.
The occurrence of this specific prenylated chromene in these Piper species suggests a specialized biosynthetic machinery capable of producing such modified aromatic compounds.
Biosynthetic Pathway: A Mechanistic Perspective
While the complete biosynthetic pathway of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid has not been fully elucidated, it is hypothesized to originate from the convergence of the shikimate and mevalonate (or MEP/DOXP) pathways. This is a common theme in the biosynthesis of prenylated aromatic compounds in plants.
The core aromatic structure, likely a benzoic acid derivative, is derived from the shikimate pathway, which produces aromatic amino acids like phenylalanine. The prenyl group, on the other hand, is synthesized via the isoprenoid pathway. Prenyltransferases then catalyze the crucial step of attaching the prenyl moiety to the aromatic ring. The formation of the chromene ring is thought to occur through an oxidative cyclization of a prenylated precursor.
Caption: Workflow for the extraction of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid.
Fractionation and Purification
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Solvent Partitioning: Subject the crude extract to liquid-liquid partitioning using a series of immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
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Column Chromatography: Fractionate the most promising fraction (likely the ethyl acetate fraction) using column chromatography over silica gel. Elute with a gradient of n-hexane and ethyl acetate.
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Preparative HPLC: Further purify the fractions containing the target compound using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water with a small percentage of formic acid to ensure the carboxylic acid is protonated).
Structure Elucidation
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Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compound using High-Resolution Mass Spectrometry (HR-MS).
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR: To determine the proton environment, including the number of protons, their chemical shifts, and coupling patterns.
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¹³C-NMR and DEPT: To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).
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2D-NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the overall structure.
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Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid (broad O-H and C=O stretches) and the aromatic ring.
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Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions characteristic of the chromene chromophore.
Known Biological Activities and Potential Applications
2,2-Dimethyl-8-prenylchromene 6-carboxylic acid has been reported to exhibit several biological activities that warrant further investigation for drug development.
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Antioxidant Activity: The compound has the ability to scavenge free radicals, which is a key mechanism in mitigating oxidative stress-related diseases.[1]
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Anti-inflammatory Properties: It can modulate inflammatory pathways, potentially by inhibiting key enzymes and cytokines involved in the inflammatory response.[1]
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Antifungal Activity: As a component of Piper aduncum extracts, it contributes to the plant's overall antifungal properties against pathogens like Cladosporium cladosporioides and C. sphaerospermum.
These properties make 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid a promising candidate for research into treatments for cardiovascular diseases, neurodegenerative disorders, and certain cancers, where oxidative stress and inflammation play a significant role.[1]
Conclusion
2,2-Dimethyl-8-prenylchromene 6-carboxylic acid is a naturally occurring prenylated chromene primarily found in Piper aduncum and Piper hispidum. Its biosynthesis is believed to follow the established pathways for modified aromatic compounds in plants. The isolation of this compound can be achieved through standard phytochemical techniques involving solvent extraction and chromatographic purification. Its antioxidant and anti-inflammatory properties make it a compound of significant interest for further pharmacological research and potential therapeutic applications. This guide provides a foundational understanding for scientists and researchers aiming to explore the natural sourcing and potential of this intriguing molecule.
References
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Taher, M., et al. (2020). Medicinal Uses, Phytochemistry, and Pharmacological Properties of Piper aduncum L. Sains Malaysiana, 49(9), 2239-2252. Retrieved from [Link]
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Orjala, J., et al. (1993). Two chromenes and a prenylated benzoic acid derivative from Piper aduncum. Phytochemistry, 34(3), 813-818. Retrieved from [Link]
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Baldoqui, D. C., et al. (1999). A chromene and prenylated benzoic acid from Piper aduncum. Phytochemistry, 51(7), 899-902. Retrieved from [Link]
- Parmar, V. S., et al. (1997). Phytochemistry of the genus Piper. Phytochemistry, 46(4), 597-673.
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Salehi, B., et al. (2019). Piper Species: A Comprehensive Review on Their Phytochemistry, Biological Activities and Applications. Molecules, 24(7), 1364. Retrieved from [Link]
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PubChem. (n.d.). 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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